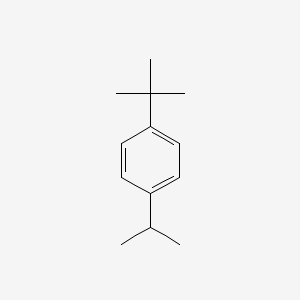
1-Tert-butyl-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and an isopropyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-isopropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene derivatives. For instance, tert-butylbenzene can be alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of Friedel-Crafts alkylation reactions. This process is efficient and allows for the large-scale production of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.
Major Products Formed
Nitration: The nitration of this compound typically yields nitro derivatives.
Halogenation: Halogenation reactions produce halogenated benzene derivatives.
Scientific Research Applications
1-Tert-butyl-4-isopropylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-isopropylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives . The tert-butyl and isopropyl groups influence the reactivity and orientation of the substitution reactions, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butylbenzene: A benzene derivative with a tert-butyl group.
Isopropylbenzene (Cumene): A benzene derivative with an isopropyl group.
1,4-Di-tert-butylbenzene: A benzene derivative with two tert-butyl groups.
Uniqueness
1-Tert-butyl-4-isopropylbenzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various chemical reactions and industrial applications .
Properties
CAS No. |
4132-49-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-tert-butyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-10H,1-5H3 |
InChI Key |
QLPNXSSDHYYKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
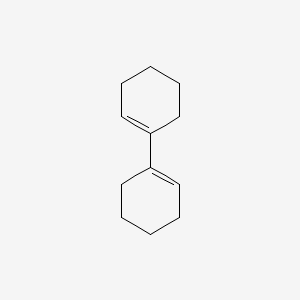

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
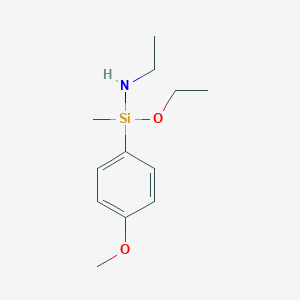
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)

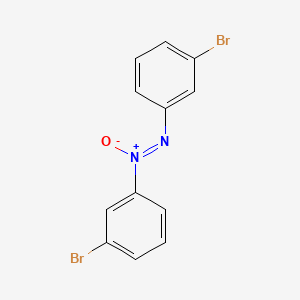
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
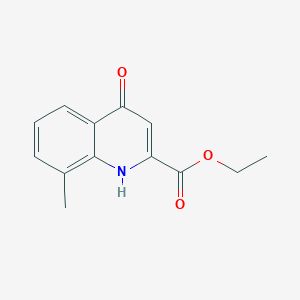
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
